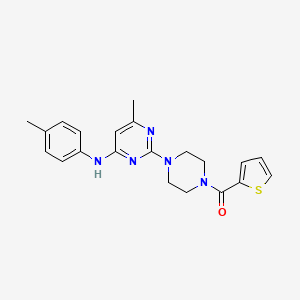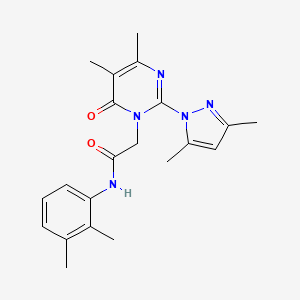![molecular formula C13H17N3O3S B11247101 4-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11247101.png)
4-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound that features a morpholine ring, a cyclopentapyrimidinone core, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:
Formation of the Cyclopentapyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Thioether Linkage: This step involves the reaction of the cyclopentapyrimidinone intermediate with a suitable thiol compound, often under basic conditions.
Attachment of the Morpholine Ring: The final step involves the reaction of the thioether intermediate with morpholine, typically under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding in biochemical assays.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholine ring and thioether linkage could play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: This compound is unique due to its specific combination of a morpholine ring, a cyclopentapyrimidinone core, and a thioether linkage.
Morpholine Derivatives: Compounds containing the morpholine ring are common in medicinal chemistry due to their ability to interact with biological targets.
Cyclopentapyrimidinone Derivatives: These compounds are of interest for their potential biological activities and synthetic utility.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H17N3O3S |
|---|---|
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C13H17N3O3S/c17-11(16-4-6-19-7-5-16)8-20-12-9-2-1-3-10(9)14-13(18)15-12/h1-8H2,(H,14,15,18) |
Clave InChI |
IXQXOQGIHWQVDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-benzyl-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B11247020.png)
![N-(3,4-Difluorophenyl)-2-({2-oxo-1-[(pyridin-4-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11247030.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11247049.png)
![4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11247057.png)
![N-[3-(acetylamino)phenyl]-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11247065.png)
![methyl 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11247070.png)


![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11247093.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11247107.png)
![1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B11247110.png)
![N-(3-chloro-4-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11247115.png)

